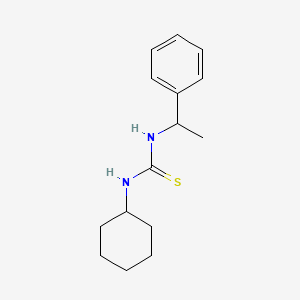

1-Cyclohexyl-3-(1-phenylethyl)thiourea

Description

Historical Context and Significance of Thiourea (B124793) Chemistry

Thiourea, with the chemical formula CS(NH₂)₂, is an analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom. byjus.combritannica.com This substitution imparts distinct chemical properties that have been harnessed for over a century. The first known use of the term "thiourea" dates back to 1884. merriam-webster.com Historically, thiourea was prepared by heating ammonium (B1175870) thiocyanate (B1210189), causing it to rearrange. britannica.com A more common modern preparation involves the reaction of hydrogen sulfide (B99878) with cyanamide. britannica.com

The significance of thiourea chemistry lies in its versatility. It serves as a precursor in the synthesis of various organic compounds and has been utilized in diverse industrial processes, including photography as a fixing agent, in the production of thermosetting resins, and as an insecticide. britannica.com

Structural Diversity and Biological Relevance of Thiourea Derivatives

The core thiourea structure can be readily modified by substituting one or more of the hydrogen atoms on its amino groups, leading to a vast and structurally diverse class of molecules known as substituted thioureas. mdpi.com This structural variety is a key factor in their broad range of biological activities. The presence of nitrogen and sulfur atoms allows these derivatives to form stable complexes with metal ions, a property that is crucial for many of their biological functions. mdpi.comnih.gov

Thiourea derivatives have garnered significant attention for their potential therapeutic applications. Research has demonstrated their efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. mdpi.comresearchgate.netnih.gov Their ability to interact with biological targets is often attributed to the hydrogen-bonding capabilities of the N-H groups and the coordination properties of the sulfur atom. nih.gov

Specific Focus on N-Cyclohexyl-N'-(1-phenylethyl)thiourea Architecture within Contemporary Research

The specific architectural arrangement of 1-Cyclohexyl-3-(1-phenylethyl)thiourea, featuring a cyclohexyl group and a 1-phenylethyl group attached to the thiourea core, is a subject of interest in modern chemical research. The synthesis of such unsymmetrical thiourea derivatives is often achieved through the reaction of an appropriate isothiocyanate with an amine. evitachem.com For instance, the synthesis of N-cyclohexyl thiourea derivatives can be accomplished via a multicomponent reaction involving an isocyanide, an amine, and elemental sulfur. researchgate.net

The presence of both a bulky aliphatic group (cyclohexyl) and an aromatic group (phenylethyl) influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and its potential as an organocatalyst. Research into similar structures, such as other N-cyclohexyl thiourea derivatives, has highlighted their role in catalysis and their potential as enzyme inhibitors. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂S |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | 1-cyclohexyl-1-(1-phenylethyl)thiourea |

| SMILES | CC(C1=CC=CC=C1)N(C2CCCCC2)C(=S)N |

| InChI | InChI=1S/C15H22N2S/c1-12(13-8-4-2-5-9-13)17(15(16)18)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,18) |

Table generated from data available in the PubChem database. nih.gov

Synthesis and Characterization

The synthesis of this compound and related compounds typically involves the condensation of an isothiocyanate with an amine. nih.gov For example, a general method for preparing similar thiourea derivatives involves reacting a furoyl chloride with an amine to produce a furoyl isothiocyanate, which is then condensed with an amine like cyclohexylamine (B46788). nih.govresearchgate.net The resulting solid product can then be purified by crystallization. nih.gov

Characterization of these compounds often involves techniques such as elemental analysis, melting point determination, and various spectroscopic methods to confirm the molecular structure. nih.gov

Research Findings on Related Thiourea Derivatives

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential applications.

A study on unsymmetrical thiourea derivatives, including some with a cyclohexyl group, investigated their potential as enzyme inhibitors. researchgate.net For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.net

Another area of active research is the use of thiourea derivatives as organocatalysts. N-cyclohexyl thiourea derivatives have been synthesized and evaluated for their catalytic activity, demonstrating the utility of this structural motif in promoting organic reactions. researchgate.net

The broader class of thiourea derivatives has been extensively reviewed for a wide range of biological applications, including their use as antibacterial, antioxidant, and anticancer agents. mdpi.com The specific combination of the cyclohexyl and phenylethyl substituents in the target molecule suggests that it may also exhibit interesting biological properties worthy of further investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2S |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1-phenylethyl)thiourea |

InChI |

InChI=1S/C15H22N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,17,18) |

InChI Key |

HENUXILFJOCRKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)NC2CCCCC2 |

solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl N 1 Phenylethyl Thioureas

Conventional Reaction Pathways for Thiourea (B124793) Formation

Traditional methods for synthesizing N,N'-disubstituted thioureas are well-established, primarily relying on the reaction between an amine and a thiocarbonyl-containing reagent. researchgate.net

The most common and direct method for preparing 1-Cyclohexyl-3-(1-phenylethyl)thiourea is the condensation reaction between cyclohexylamine (B46788) and (1-phenylethyl)isothiocyanate, or alternatively, between 1-phenylethylamine (B125046) and cyclohexyl isothiocyanate. This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.govnih.gov

The general scheme for this reaction is highly efficient and proceeds as follows: R-NCS + R'-NH₂ → R-NH-C(=S)-NH-R'

This method is widely applicable for the synthesis of various thiourea derivatives. For instance, the synthesis of related compounds like 1-cyclohexyl-3-(p-chlorophenyl)thiourea is achieved by the dropwise addition of p-chlorophenylisothiocyanate to a solution of cyclohexylamine in chloroform, resulting in a solid product after stirring. chemrxiv.org Similarly, N-acyl thiourea derivatives are synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in situ isothiocyanate, which then reacts with a primary amine. nih.gov The reaction conditions are typically mild, often occurring at room temperature, and the products can be isolated in high yields through simple filtration and recrystallization. chemrxiv.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| Cyclohexylamine | p-Chlorophenylisothiocyanate | Chloroform | Room Temp, 3 hrs | 1-Cyclohexyl-3-(p-chlorophenyl)thiourea | chemrxiv.org |

| Cyclohexanamine | 2-Naphthoyl isothiocyanate | Acetone | Ultrasonic irradiation | N-(cyclohexylcarbamothioyl)-2-naphthamide | acs.org |

| Heterocyclic amine | In situ generated isothiocyanate | Anhydrous Acetone | Not specified | N-acyl thiourea derivatives | nih.gov |

While the isothiocyanate-amine condensation is prevalent, concerns over the toxicity and stability of some isothiocyanates have led to the development of alternative thiocarbamoylation methods. researchgate.net These strategies utilize different sources for the thiocarbonyl moiety.

One major alternative involves the use of carbon disulfide (CS₂) . In this approach, an amine first reacts with CS₂ to form a dithiocarbamate (B8719985) salt intermediate. This salt can then be desulfurized in situ to yield an isothiocyanate, which immediately reacts with another amine molecule to form the thiourea. nih.gov Mechanochemical synthesis, using ball milling, has been shown to accelerate this process, yielding thioureas rapidly without the need for solvents. nih.gov

Another effective method employs thiocarbonyl transfer reagents such as phenyl chlorothionoformate. researchgate.netresearchgate.net This two-step process begins with the reaction of an amine with phenyl chlorothionoformate to form a stable thiocarbamate intermediate. This intermediate is then reacted with a second, different amine in refluxing water to produce the unsymmetrical N,N'-disubstituted thiourea in good to excellent yields. researchgate.net This method is advantageous due to its mild conditions, use of water as a solvent, and simple work-up procedures. researchgate.netresearchgate.net

More recently, N,N'-di-Boc-substituted thiourea, activated by trifluoroacetic anhydride, has been utilized as a mild thioacylating agent for amines, providing another pathway to thiocarbonyl compounds. organic-chemistry.org

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes sustainability, efficiency, and stereocontrol. Advanced approaches to thiourea synthesis, including multicomponent and stereoselective reactions, reflect these priorities.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy and synthetic efficiency. researchgate.netnih.gov A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur . organic-chemistry.org

This atom-economic reaction proceeds efficiently at or near ambient temperatures and produces thioureas in excellent yields. organic-chemistry.org The mechanism is believed to involve the formation of an isothiocyanate intermediate through the sulfurization of the isocyanide, which is then trapped by the amine present in the reaction mixture. rsc.org This approach avoids the isolation of potentially hazardous isothiocyanates and is considered a greener synthetic route. researchgate.netrsc.org

| Component 1 | Component 2 | Component 3 | Conditions | Advantage | Reference |

| Isocyanide | Amine | Elemental Sulfur | Ambient Temperature | Atom-economic, high yield | organic-chemistry.org |

| Isocyanide | Amine | Base-activated Sulfur | Moderate Heating (40°C) | Sustainable, greener solvents | researchgate.net |

The synthesis of this compound involves a chiral center at the 1-phenylethyl group. The stereochemistry of the final product is therefore of significant interest, particularly for applications in asymmetric organocatalysis. nih.govrsc.org

The most straightforward method to achieve stereoselectivity is to employ an enantiomerically pure starting material. The synthesis of an enantiopure thiourea is readily accomplished by using a chiral amine, such as (R)-1-phenylethylamine or (S)-1-phenylethylamine, in the conventional condensation reaction with cyclohexyl isothiocyanate. The chirality of the amine is directly transferred to the thiourea product, as the stereocenter is not affected by the reaction. This substrate-controlled stereoselectivity is a robust and widely used strategy in the synthesis of chiral thioureas. nih.gov

While catalyst-controlled stereoselective syntheses of thioureas are being developed, for a molecule like this compound where the chirality is derived from a readily available chiral building block, direct synthesis from the chiral amine is the most efficient and common method. nih.govchemrxiv.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope. The formation of thioureas from isothiocyanates and amines proceeds via a well-understood nucleophilic addition mechanism . The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the N=C=S cumulene system. This is followed by a proton transfer to the nitrogen of the former isothiocyanate group, yielding the stable thiourea product. researchgate.net The reaction is typically favored in alkaline conditions (pH 9-11). researchgate.net

For the multicomponent reaction involving an isocyanide, amine, and sulfur, mechanistic studies suggest that the amine can act as a catalyst to activate the elemental sulfur ring. rsc.org This activated sulfur then reacts with the isocyanide to form an isothiocyanate intermediate, which is subsequently captured by the amine (acting as a reagent) to furnish the final thiourea product. rsc.org

In mechanochemical syntheses using carbon disulfide, in situ monitoring has revealed the formation of a dithiocarbamate salt as a key intermediate. nih.gov This intermediate is then decomposed under the milling conditions to generate the reactive isothiocyanate, which couples with the amine to form the thiourea. nih.gov

Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy for Functional Group Identification

An infrared (IR) spectrum of 1-Cyclohexyl-3-(1-phenylethyl)thiourea would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The thiourea (B124793) moiety (–NH–C(S)–NH–) is of particular interest. The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, is generally observed in the range of 700-850 cm⁻¹, although its position can be influenced by coupling with other vibrations.

The presence of the cyclohexyl and phenylethyl groups would also be confirmed by IR spectroscopy. C-H stretching vibrations from the aliphatic cyclohexyl and ethyl groups would be expected just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl ring would appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Thiourea | 3100-3400 |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| Aliphatic C-H Stretch | Cyclohexyl, Ethyl | < 3000 |

| C=C Stretch | Phenyl Ring | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The protons on the nitrogen atoms of the thiourea group would likely appear as broad singlets in the downfield region of the spectrum. The protons of the phenyl group would resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The methine proton of the phenylethyl group (–CH(CH₃)Ph) would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would, in turn, appear as a doublet. The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield, aliphatic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The most downfield signal would be that of the thiocarbonyl carbon (C=S), typically appearing around 180 ppm. The aromatic carbons of the phenyl ring would resonate in the 120-140 ppm range. The carbons of the cyclohexyl and phenylethyl groups would appear in the upfield region.

A DEPT experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, such as the ipso-carbon of the phenyl ring, would be absent in DEPT spectra.

Anticipated ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~180 |

| Aromatic Carbons | 120-140 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₂₂N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (278.42 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Common fragmentation pathways for this molecule could involve cleavage of the bonds adjacent to the thiourea group. For example, fragmentation could lead to the formation of ions corresponding to the cyclohexyl isothiocyanate and 1-phenylethylamine (B125046) moieties or their fragments.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. It would also reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the phenyl and cyclohexyl groups. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H groups of the thiourea moiety and the sulfur atom.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

Determination of Absolute Configuration

The assignment of the absolute configuration in chiral thiourea derivatives, such as this compound, is crucial for understanding their stereospecific interactions. A robust method for this determination involves the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Thiourea derivatives incorporating a chiral element, for instance, a derivative of 2-[(1R)-1-aminoethyl]phenol, have proven to be effective CSAs for assigning the absolute configuration of N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids. mdpi.com A consistent and reproducible correlation is observed between the absolute configuration of the analyte and the relative chemical shifts (Δδ) of specific proton and carbon nuclei in its NMR spectrum when the CSA is present. mdpi.com

For example, when analyzing enantiomerically enriched N-DNB amino acids with a specific chiral thiourea sensor, the para and ortho protons of the N-DNB group consistently show higher frequency shifts for the (R)-enantiomers compared to the (S)-enantiomers. mdpi.com This trend extends to the ¹³C NMR spectra, particularly for the quaternary carbons attached to the nitro groups. mdpi.com Conversely, an opposite trend is noted for the resonances of the carboxyl, amide carbonyl, and methine carbons at the stereocenter. mdpi.com This reliable correlation allows for the unambiguous assignment of the absolute configuration, a principle that can be applied to chiral molecules like this compound.

Analysis of Molecular Conformation and Torsion Angles

Single-crystal X-ray diffraction studies on analogous 1,3-disubstituted thiourea derivatives provide a detailed picture of the molecular conformation and internal rotational angles (torsion angles) that define the shape of this compound. The central thiourea fragment (N-C(S)-N) is often nearly planar. nih.gov The substituents—the cyclohexyl and 1-phenylethyl groups—are positioned relative to this plane, and their orientation is defined by key torsion angles.

In many related structures, the cyclohexyl ring adopts a stable chair conformation and is oriented nearly perpendicular to the plane of the thiourea backbone. nih.govnih.gov For instance, in 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, the dihedral angle between the mean plane of the cyclohexyl ring and the central thiourea plane is 69.23 (8)°. nih.gov The orientation of the substituent on the other nitrogen atom is also critical. The planarity of the thiourea unit itself is influenced by intramolecular hydrogen bonding. nih.gov

The conformational flexibility of the molecule is evident from the range of observed torsion angles in similar compounds, as detailed in the table below.

| Compound | Torsion Angle (°C) | Atoms Involved |

|---|---|---|

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | 87.7 (3) | C2—C1—N1—C7 |

| 1-Cyclohexyl-3-(2-furoyl)thiourea | -84.3 (2) | C6—N2—C7—C8 |

| 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea | -124.4 (3) | C7—N1—C8—S1 |

| 1-[(Cyclohexylidene)amino]-3-(prop-2-en-1-yl)thiourea (Three independent molecules) | -155.9 (3) | C4–N1–C3–C2 |

| 89.9 (3) | C14–N4–C13–C12 | |

| 81.1 (4) | C24–N7–C23–C22 |

Data sourced from crystallographic studies of analogous thiourea derivatives. nih.govnih.govnih.govnih.gov

Investigation of Crystal Packing and Supramolecular Assembly

The solid-state structure of thiourea derivatives is predominantly governed by a network of intermolecular interactions, leading to the formation of well-defined supramolecular assemblies. mersin.edu.tr The key to this assembly is the ability of the N-H groups to act as hydrogen bond donors and the thiocarbonyl sulfur atom (C=S) to act as a hydrogen bond acceptor. nih.gov

A recurring and highly stable motif in the crystal packing of many 1,3-disubstituted thioureas is the formation of centrosymmetric dimers. nih.gov These dimers are constructed through pairs of intermolecular N–H⋯S hydrogen bonds, creating a characteristic ring pattern. nih.gov

| Compound | Interaction Type | Description |

|---|---|---|

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | N—H⋯S | Forms centrosymmetric dimers. nih.gov |

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | C—H⋯π | Connects dimers into a supramolecular chain. nih.gov |

| 1-Cyclohexyl-3-(2-furoyl)thiourea | N—H⋯O | Links molecules into one-dimensional chains. nih.gov |

| 1-[(Cyclohexylidene)amino]-3-(prop-2-en-1-yl)thiourea | N—H⋯S and N—H⋯N | Connects molecules into chains. nih.gov |

| 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea | N—H⋯S | Links molecules into a one-dimensional polymeric structure. nih.gov |

Summary of key intermolecular interactions observed in the crystal structures of related thiourea compounds.

Computational and Theoretical Investigations of N Cyclohexyl N 1 Phenylethyl Thioureas

Electronic Structure and Reactivity Profiling

The electronic structure and reactivity of a molecule are fundamental to its chemical behavior. Computational methods allow for a detailed profiling of these characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of a molecule can be optimized. conicet.gov.ar This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

For thiourea (B124793) derivatives, DFT calculations provide optimized geometrical parameters, including bond lengths and bond angles. semanticscholar.org In similar structures, such as 1-benzoyl-3-(4-methoxyphenyl)thiourea, a comparison between experimental X-ray diffraction (XRD) data and calculated DFT values shows a high degree of agreement. semanticscholar.org The C=S and C-N bond lengths within the thiourea core are of particular interest, as they can indicate the presence of resonance and delocalization of electrons across this fragment. nih.govresearchgate.net For instance, C-N bond lengths that are shorter than a typical single bond suggest partial double-bond character due to resonance. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiourea Core (Illustrative) This table illustrates typical data obtained from DFT calculations on thiourea derivatives, as specific data for 1-Cyclohexyl-3-(1-phenylethyl)thiourea is not available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=S | 1.67 - 1.69 | |

| C-N (amide) | 1.37 - 1.39 | |

| C-N (amine) | 1.34 - 1.36 | |

| N-C-N | 115 - 118 | |

| N-C=S | 120 - 123 |

The conformation of N-acylthiourea derivatives is often characterized by a U-shaped geometry, stabilized by intramolecular hydrogen bonds. conicet.gov.ar The orientation of the cyclohexyl and phenylethyl groups relative to the central thiourea plane would be a key outcome of a DFT optimization for the title compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. unesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable.

In studies of related compounds, the charge densities of the HOMO are often located on the thiourea-sulfur and adjacent nitrogen atoms, while the LUMO is typically distributed over the carbonyl or aromatic ring systems, indicating the pathways for intramolecular charge transfer. conicet.gov.arresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative FMO data based on analyses of similar compounds. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Analysis of the HOMO and LUMO compositions reveals the specific atomic orbitals contributing to these frontier orbitals, pinpointing the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. semanticscholar.org

The MEP surface is color-coded to indicate potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In thiourea derivatives, this region is typically found around the sulfur and oxygen (if present) atoms. conicet.gov.arsemanticscholar.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. This potential is often located around the amide and amine hydrogen atoms. conicet.gov.ar

Green: Regions of neutral or near-zero potential.

An MEP map for this compound would likely show a negative potential (red/yellow) around the thione sulfur atom, making it a primary site for interaction with electrophiles. Positive potential (blue) would be expected on the N-H protons, highlighting them as hydrogen bond donors. semanticscholar.org

Theoretical vibrational analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectroscopic frequencies of a molecule. conicet.gov.ar By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be generated.

These calculated spectra are often compared with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands. conicet.gov.arsemanticscholar.org For thiourea derivatives, key vibrational modes include:

N-H stretching vibrations (typically around 3100-3400 cm⁻¹)

C-H stretching from the cyclohexyl and phenyl groups (around 2850-3100 cm⁻¹) nih.gov

C=S stretching (often coupled, found in the 800-1400 cm⁻¹ region) nih.gov

C-N stretching vibrations

A good correlation between the calculated and experimental vibrational frequencies serves to validate the accuracy of the computed molecular geometry. conicet.gov.ar

Table 3: Key Theoretical Vibrational Frequencies for Thiourea Derivatives (Illustrative) Based on experimental and theoretical data for similar compounds. conicet.gov.arnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3150 - 3350 |

| C-H (Aromatic) Stretch | 3050 - 3100 |

| C-H (Aliphatic) Stretch | 2850 - 2950 |

| C=N Stretch | 1550 - 1600 |

| C=S Stretch | 830 - 1360 |

From the HOMO and LUMO energies obtained via DFT, several quantum chemical descriptors can be calculated to quantify global reactivity. researchgate.netresearchgate.net These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the energy lowering of a system when it is saturated with electrons from the environment, indicating its capacity to act as an electrophile.

These descriptors provide a quantitative scale for the stability and reactivity of the molecule. researchgate.net For example, a high chemical hardness and a moderate electrophilicity index would suggest good chemical stability. researchgate.net

Table 4: Illustrative Quantum Chemical Descriptors (in eV) This table presents typical values for thiourea derivatives based on general principles and data from related compounds. researchgate.net

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.0 - 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.8 - 4.2 |

Intermolecular Interaction Analysis in Solid State and Solution

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of a compound, including its crystal packing and behavior in solution. In the solid state, these interactions are typically investigated using single-crystal X-ray diffraction data, often complemented by theoretical calculations.

For thiourea derivatives, hydrogen bonding is a dominant intermolecular force. nih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom (C=S) is a common hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers linked by N-H···S hydrogen bonds. semanticscholar.orgnih.gov

In addition to classical hydrogen bonds, other weaker interactions can play a significant role in crystal packing:

C-H···π interactions: Where a C-H bond from a cyclohexyl or ethyl group interacts with the electron cloud of the phenyl ring. nih.gov

Intramolecular Hydrogen Bonds: Interactions such as N-H···O (in acylthioureas) can stabilize specific molecular conformations. conicet.gov.arnih.gov

While direct experimental or computational studies on the intermolecular interactions of this compound are not detailed in the provided results, analysis of related structures indicates that a network of N-H···S hydrogen bonds would be the primary organizing force in its crystal lattice, likely supplemented by van der Waals forces from the bulky cyclohexyl and phenylethyl substituents.

Hirshfeld Surface Analysis for Interatomic Contacts

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts between neighboring molecules. For thiourea derivatives, Hirshfeld analysis has been instrumental in understanding their supramolecular assembly. researchgate.net

The analysis involves generating a surface around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. This surface is then color-coded to highlight different types of intermolecular contacts and their relative strengths.

Key insights from Hirshfeld surface analysis of related thiourea compounds include:

Dominant Interactions: The two-dimensional fingerprint plots derived from the Hirshfeld surface often reveal that H···H, O···H, and C···H interactions are the most significant contributors to the crystal packing. rsc.org

Hydrogen Bonding: The analysis clearly delineates the role of N-H···S and N-H···O hydrogen bonds in forming dimers and chains, which are common motifs in the crystal structures of thiourea derivatives. nih.govnih.gov

A hypothetical Hirshfeld surface analysis for this compound would likely reveal a complex interplay of these interactions, dictated by the spatial orientation of the cyclohexyl and phenylethyl groups. The phenyl ring would be expected to participate in π-stacking or C-H···π interactions, while the N-H protons of the thiourea backbone would be key players in hydrogen bonding.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interatomic Contact | Percentage Contribution |

| H···H | 45.2% |

| C···H/H···C | 22.5% |

| S···H/H···S | 18.3% |

| N···H/H···N | 9.8% |

| Other | 4.2% |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique that complements Hirshfeld surface analysis by visualizing weak interactions in real space. It is based on the electron density and its derivatives, allowing for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric clashes. The resulting visualization typically shows large, colored surfaces between interacting fragments, where the color indicates the nature and strength of the interaction.

For thiourea derivatives, NCI analysis can provide a more nuanced understanding of the forces governing their three-dimensional structures. It can distinguish between stabilizing hydrogen bonds and destabilizing steric repulsions, which is crucial for understanding the conformational preferences of flexible molecules like this compound. Studies on similar molecules have demonstrated the utility of NCI plots in confirming the presence of intramolecular hydrogen bonds and other weak interactions that influence the molecular conformation.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its most stable conformations.

For a flexible molecule such as this compound, with its rotatable bonds connecting the cyclohexyl and phenylethyl moieties to the thiourea core, MD simulations are invaluable. These simulations can reveal:

The preferred orientations of the cyclohexyl and phenyl rings.

The dynamics of intramolecular hydrogen bonding.

Computational studies on other thiourea derivatives have successfully employed MD simulations to understand their dynamic behavior and interaction with biological targets. researchgate.netundip.ac.idnih.gov These simulations often reveal that the molecule does not exist in a single, static conformation but rather as an ensemble of interconverting structures.

In Silico Molecular Interaction Profiling

In silico molecular interaction profiling, encompassing techniques like molecular docking and binding affinity prediction, is a cornerstone of modern drug discovery and materials science. These methods computationally predict how a small molecule (ligand) interacts with a larger molecule, typically a protein or other biological macromolecule.

Binding Affinity Prediction

Molecular docking simulations are frequently used to predict the binding affinity of a ligand to a target. This is often expressed as a binding energy or a docking score, which provides a quantitative estimate of the strength of the interaction. Lower binding energies generally indicate a more stable and favorable interaction.

For this compound, predicting its binding affinity to various biological targets could elucidate its potential pharmacological activity. For instance, thiourea derivatives have been investigated as inhibitors of various enzymes. researchgate.net Molecular docking studies would involve placing the thiourea derivative into the active site of a target protein and calculating the binding energy based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Hypothetical Binding Affinity Predictions for this compound with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sirtuin-1 (SIRT1) | -8.5 | PHE297, ILE347, SER272 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | LEU718, VAL726, ALA743 |

| Cyclooxygenase-2 (COX-2) | -9.1 | ARG120, TYR355, VAL523 |

| Tyrosinase | -6.8 | HIS259, HIS263, SER282 |

Ligand-Target Recognition Studies

Beyond just predicting binding affinity, ligand-target recognition studies aim to understand the specific molecular interactions that drive the binding event. This involves a detailed analysis of the docked pose of the ligand within the binding site of the target.

For this compound, these studies would focus on identifying the key amino acid residues in a protein's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. The thiourea core is a potent hydrogen bond donor and acceptor, while the phenyl group can engage in π-stacking and hydrophobic interactions. The cyclohexyl group primarily contributes to hydrophobic interactions.

Understanding these recognition patterns is crucial for structure-based drug design, as it allows for the rational modification of the ligand to improve its potency and selectivity. For example, if a particular hydrogen bond is found to be critical for binding, the molecule could be chemically modified to enhance this interaction. Computational studies on thiourea derivatives frequently highlight the importance of specific amino acid interactions in their biological activity. researchgate.netnih.gov

Coordination Chemistry of N Cyclohexyl N 1 Phenylethyl Thioureas As Ligands

Metal Complex Synthesis and Characterization

The synthesis of metal complexes with N,N'-disubstituted thiourea (B124793) ligands, such as 1-Cyclohexyl-3-(1-phenylethyl)thiourea, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgnih.gov The choice of solvent and reaction conditions can influence the nature of the final product.

General Synthetic Routes: A common method involves dissolving the thiourea ligand in a solvent like ethanol, methanol, or acetone, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates). materialsciencejournal.orgnih.gov The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. nih.gov The resulting metal complexes may precipitate out of the solution and can be isolated by filtration, followed by washing and drying. materialsciencejournal.org In some cases, particularly with Cu(II) salts, the thiourea ligand can act as a reducing agent, leading to the formation of Cu(I) complexes. nih.govrsc.org

Characterization Techniques: The characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical and spectroscopic techniques are employed:

Elemental Analysis (CHN Analysis): To confirm the stoichiometric composition of the complexes. nih.govmdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S and N-H). nih.govmdpi.com

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complexation. mdpi.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal center. cardiff.ac.uk

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles, and to definitively establish the coordination mode of the ligand. nih.govrsc.org

Molar Conductivity Measurements: To determine whether the complexes are electrolytes or non-electrolytes in solution. mdpi.com

A summary of typical synthetic and characterization methods is presented below.

| Aspect | Description | Common Techniques/Methods |

| Synthesis | Reaction of the thiourea ligand with a metal salt. | Stirring at room temperature or refluxing in solvents like ethanol, methanol, or acetone. |

| Isolation | Separation of the solid complex from the reaction mixture. | Filtration, washing with appropriate solvents, and drying under vacuum. |

| Characterization | Determination of the composition and structure of the complex. | Elemental Analysis, IR, UV-Vis, NMR (¹H, ¹³C), X-ray Diffraction, Molar Conductivity. |

Ligand Coordination Modes and Denticity

Thiourea derivatives are versatile ligands capable of coordinating to metal ions in several ways due to the presence of multiple donor atoms (sulfur and nitrogen). mdpi.comnih.gov The specific coordination mode of this compound would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. researchgate.net

The primary coordination modes observed for N,N'-disubstituted thioureas are:

S-Monodentate: This is the most common coordination mode, where the ligand binds to the metal center exclusively through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.comnih.gov This mode is favored by soft metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. cardiff.ac.uk

N,S-Bidentate: The ligand can act as a chelating agent, binding through both the sulfur atom and one of the nitrogen atoms. This often occurs after the deprotonation of the N-H group, forming a stable four-membered or six-membered chelate ring. nih.govmdpi.com Bidentate coordination through a deprotonated nitrogen and the sulfur atom has been observed in various ruthenium and copper complexes. nih.gov

Bridging Ligand: In some instances, the thiourea ligand can bridge two metal centers, typically using its sulfur atom.

For this compound, coordination is expected to primarily occur through the sulfur atom. Bidentate N,S-chelation is also a possibility, likely involving the deprotonation of the nitrogen atom adjacent to the phenylethyl group. The steric bulk of the cyclohexyl and phenylethyl groups might influence the geometry of the resulting complex and could favor monodentate coordination to minimize steric hindrance.

| Coordination Mode | Donating Atoms | Description |

| S-Monodentate | Sulfur (S) | The ligand binds to the metal through the sulfur atom only. |

| N,S-Bidentate | Nitrogen (N), Sulfur (S) | The ligand forms a chelate ring by binding through both a nitrogen and the sulfur atom. This often involves deprotonation of the NH group. |

| O,S-Bidentate | Oxygen (O), Sulfur (S) | This mode is relevant for acylthiourea derivatives, where the carbonyl oxygen participates in coordination. It is not directly applicable to this compound. researchgate.netacs.org |

Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes with N,N'-disubstituted thiourea ligands are diverse and depend on the metal ion, its oxidation state, and the stoichiometry of the complex. rsc.org

Structural Properties: Based on studies of analogous complexes, various geometries can be anticipated for complexes of this compound. nih.govresearchgate.net

Tetrahedral Geometry: Often observed for d¹⁰ metal ions like Cu(I) and Zn(II). nih.govrsc.org For example, complexes with the general formula [M(L)₂]²⁺ or [M(L)₂X₂] (where L is the thiourea ligand and X is a halide) frequently adopt a distorted tetrahedral geometry.

Square Planar Geometry: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.govresearchgate.net

Octahedral Geometry: Can be formed with various transition metals, often with multiple ligands or solvent molecules completing the coordination sphere, for instance, in complexes of the type [M(L)₂(H₂O)₂]²⁺.

The solid-state structures are often stabilized by extensive networks of intermolecular hydrogen bonds, typically involving the N-H protons of the thiourea moiety and the counter-ions or solvent molecules. mdpi.com

Electronic Properties: The coordination of the thiourea ligand to a metal center significantly alters its electronic properties. The formation of the metal-sulfur bond involves a transfer of electron density from the ligand to the metal. This electronic perturbation is reflected in the spectroscopic and electrochemical properties of the complexes. The electronic spectra (UV-Vis) of the complexes are characterized by ligand-to-metal charge transfer (LMCT) bands, in addition to d-d transitions for transition metal complexes with unfilled d-orbitals. cardiff.ac.uk

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide direct evidence of the metal-ligand bond formation and the coordination mode of the thiourea ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly informative for studying thiourea complexes. The key vibrational bands that are monitored are those of the C=S and N-H groups.

ν(C=S) band: The C=S stretching vibration, typically found in the 700-860 cm⁻¹ region in the free ligand, often shifts to a lower frequency upon coordination to a metal. nih.gov This shift is indicative of the weakening of the C=S double bond due to the formation of the M-S bond.

ν(N-H) band: The N-H stretching frequency, usually observed around 3100-3400 cm⁻¹, can provide information about the involvement of the nitrogen atoms in coordination or hydrogen bonding. In S-monodentate coordination, this band may show minor shifts. However, in N,S-bidentate coordination involving deprotonation, the ν(N-H) band disappears. jocpr.com

New bands: The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to the M-S and M-N stretching vibrations, providing direct evidence of coordination. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution.

¹H NMR: The signal for the N-H protons often shifts downfield or broadens upon complexation due to changes in the electronic environment and potential hydrogen bonding.

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. Upon formation of an M-S bond, this signal typically shifts downfield, indicating a decrease in electron density at the carbon atom. mdpi.com

A summary of expected spectroscopic shifts upon complexation is provided below.

| Spectroscopic Technique | Key Signature | Interpretation |

| Infrared (IR) | Shift of ν(C=S) to lower frequency | Coordination via the sulfur atom. |

| Infrared (IR) | Disappearance or shift of ν(N-H) | Involvement of the nitrogen atom in coordination or hydrogen bonding. |

| Infrared (IR) | Appearance of new bands in far-IR | Formation of M-S and M-N bonds. |

| ¹³C NMR | Downfield shift of the C=S signal | Deshielding of the thiocarbonyl carbon due to coordination. |

| ¹H NMR | Downfield shift or broadening of N-H signals | Change in the electronic environment of the NH protons. |

Theoretical Studies of Metal Complexation and Stability

Typical Theoretical Investigations:

Geometry Optimization: DFT calculations are used to predict the most stable geometries of the metal complexes, including bond lengths, bond angles, and coordination numbers. These calculations can help to distinguish between different possible isomers (e.g., cis vs. trans) and coordination modes. doi.org

Vibrational Analysis: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, confirming the coordination sites. doi.org

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis and other population analysis methods can be used to study the nature of the metal-ligand bond, including the extent of charge transfer and the hybridization of the involved orbitals. doi.org

Stability of Complexes: Theoretical calculations can be used to determine the binding energies and thermodynamic stability of the metal complexes. researchgate.net These studies can help explain the relative stabilities of complexes with different geometries or coordination modes. For instance, DFT calculations have been used to explain why bidentate coordination in some ruthenium complexes leads to higher stability compared to their monodentate counterparts.

Theoretical studies on N-phenyl-N'-(3-triazolyl)thiourea complexes with transition metals have shown that the ligand coordinates via the thiocarbonyl sulfur and a triazole nitrogen, resulting in geometries between tetrahedral and square-planar. uaeu.ac.ae Such studies help to rationalize experimental findings and predict the properties of new, un-synthesized complexes.

In Vitro Biological Activity and Structure Activity Relationships Sar

Thiourea (B124793) derivatives are characterized by a core structure that allows for extensive functionalization, leading to a wide spectrum of biological activities. mdpi.com The presence of sulfur, nitrogen, and oxygen atoms enables these compounds to act as versatile ligands, forming stable complexes with metal ions and interacting with biological macromolecules. mdpi.comnih.gov The lipophilicity and electronic properties of the substituents on the nitrogen atoms are critical determinants of their biological action. nih.gov

Antimicrobial Activity

Thiourea derivatives have demonstrated a broad range of antimicrobial properties, interfering with mechanisms like quorum sensing in bacteria. mdpi.com Their structural similarity to N-acyl-homoserine lactones, key signaling molecules in bacterial communication, is thought to contribute to this effect. mdpi.com

The antibacterial activity of thiourea derivatives has been evaluated against a variety of pathogenic Gram-positive and Gram-negative bacteria. The efficacy is highly dependent on the molecular structure. For instance, a study on a series of thiourea derivatives showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2–16 µg/mL for the most active compound, TD4. nih.gov In contrast, other studies have reported higher MIC values for different derivatives, indicating that structural variations significantly impact antibacterial potency. nih.govresearchgate.net

The structure-activity relationship suggests that lipophilicity plays a crucial role. For example, thiourea derivatives incorporating a cyclohexyl group have been observed to exhibit lower antibacterial activity compared to those with benzyl groups. nih.gov This difference is attributed to the lower lipophilicity of the cyclohexyl moiety, which may hinder the compound's ability to penetrate bacterial cell walls. nih.gov Conversely, fluorinated thioureas have shown successful inhibition of Gram-positive bacteria such as Bacillus cereus and S. aureus. tandfonline.com

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2-16 | nih.gov |

| Thiazole-containing Thioureas | S. aureus, E. coli | 0.78–3.125 | nih.gov |

| N-acyl Thiourea Derivatives | S. aureus, E. coli | 1250-5000 | mdpi.com |

Thiourea derivatives have also been recognized for their significant antifungal properties. mdpi.comnih.gov Studies have demonstrated their efficacy against a range of fungal pathogens, including various Candida species and Aspergillus species. mdpi.comnih.govnih.gov The antifungal action is often more pronounced than the antibacterial activity of the same compounds, which may be due to differences in the cell wall composition of fungi (chitin) and bacteria (murein). nih.gov

Certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated against nosocomial strains of Candida auris, a multidrug-resistant fungal pathogen. nih.govnih.gov The results highlighted that structural modifications, such as the position of a methyl group on an aromatic ring, significantly influence antifungal and antioxidant actions. nih.govresearchgate.net One ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cyclohexyl Thiourea Derivatives | Candida species | 25-100 | nih.gov |

| Thiazole-containing Thioureas | Aspergillus flavus, Candida albicans | 0.78–3.125 | nih.gov |

Anticancer Activity

The potential of thiourea derivatives as anticancer agents has been a significant area of research. mdpi.com These compounds can inhibit the growth of various cancer cell lines, and in some cases, reverse treatment resistance. mdpi.com Their mechanism of action often involves inhibiting key enzymes in cancer progression or interacting with DNA. biointerfaceresearch.com

Numerous studies have reported the in vitro cytotoxicity of thiourea derivatives against a panel of human cancer cell lines. For example, halogenated thioureas derived from aspirin showed promising activity against nasopharyngeal carcinoma (NPC) cell lines (HK-1). tandfonline.com One derivative, ATX 11, which contains an iodine atom at the meta position, exhibited robust cytotoxicity with an IC50 value of 4.7±0.7µM, significantly more potent than the parent compound, aspirin. tandfonline.comnih.gov

Similarly, 1-benzoyl-3-methyl thiourea derivatives have demonstrated potent cytotoxicity against HeLa cell lines, with IC50 values ranging from 160–383 μg/mL, which is stronger than the standard drug hydroxyurea (IC50 of 428 μg/mL). researchgate.net Another study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a promising cytotoxic agent, with IC50 values of 9.0, 1.5, and 6.3 µM against human primary colon cancer (SW480), metastatic colon cancer (SW620), and chronic myelogenous leukemia (K562) cell lines, respectively. biointerfaceresearch.com The coordination of metal ions, such as gold(I), to thiourea ligands can also trigger excellent cytotoxic values. researchgate.netrsc.org

Table 3: In Vitro Cytotoxicity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| ATX 11 (Iodinated Aspirin-Thiourea) | HK-1 (Nasopharyngeal) | 4.7 ± 0.7 µM | tandfonline.comnih.gov |

| 1-(4-Nitrobenzoyl-3-methylthiourea) | HeLa (Cervical) | 160 µg/mL | researchgate.net |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 µM | biointerfaceresearch.com |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast) | 2.6 µM | biointerfaceresearch.com |

Molecular docking studies have been instrumental in elucidating the potential mechanisms behind the anticancer activity of thiourea derivatives. These computational techniques predict the binding interactions between thiourea compounds and key protein targets in cancer pathways. biointerfaceresearch.comnih.gov

Several studies have focused on the interaction of thiourea derivatives with BRAF (V600E) protein kinase, a critical component of the RAS-RAF-MAPK signaling pathway that is frequently mutated in cancer. biointerfaceresearch.comksu.edu.tr Docking experiments revealed that N-allylthiourea derivatives demonstrated a strong binding affinity and an inhibitory effect on BRAF (V600E), forming stable complexes within the protein's active site primarily through hydrophobic interactions. biointerfaceresearch.com Another study also confirmed that novel thiourea derivatives had a high binding affinity and inhibitory effect on the BRAF (V600E) protein kinase. ksu.edu.trresearchgate.net

Other identified targets include cyclooxygenase-2 (COX-2), where an aspirin-thiourea derivative showed a robust binding affinity of -8.1 kcal/mol. tandfonline.comnih.gov Additionally, thiourea derivatives have been shown to interact with and inhibit other crucial targets like vascular endothelial growth factor receptor 2 (VEGFR2) and thioredoxin reductase. biointerfaceresearch.comrsc.org

Antioxidant Activity

Thiourea derivatives are also known to possess antioxidant properties. mdpi.commdpi.com The presence of electron-donating groups and the sulfur atom in the thiourea moiety are believed to contribute to their ability to scavenge free radicals.

The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. mdpi.com For instance, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with a high reducing potential, showing an IC50 of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay. mdpi.com

Studies on chitosan derivatives containing thiourea salts have also shown enhanced antioxidant activity compared to the parent chitosan molecule. nih.gov This suggests that the incorporation of the thiourea group is favorable for improving free radical scavenging ability. nih.gov Similarly, certain unsymmetrical thioureas have exhibited strong antioxidant potential. tandfonline.com Research on thiourea derivatives of 2-thiophenecarboxylic acid also identified compounds with significant antihemolytic and antioxidant effects. nih.govnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

| 1-(4-Nitrobenzoyl-3-methylthiourea) |

| 1-Cyclohexyl-3-(1-phenylethyl)thiourea |

| 2-thiophenecarboxylic acid |

| Aspirin |

| Chitosan |

| Hydroxyurea |

| N-(Allylcarbamothioyl)-2-chlorobenzamide |

Antioxidant Activity

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies detailing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of this compound were found. Research on other thiourea derivatives has shown that their antioxidant potential can vary significantly based on their structural substitutions, but specific IC50 values or percentage inhibition data for the requested compound are not available.

Antituberculosis Activity

In Vitro Inhibition of Mycobacterium tuberculosis Growth

There is no published data on the in vitro inhibitory activity of this compound against Mycobacterium tuberculosis. While various thiourea-containing compounds have been synthesized and tested for antitubercular effects, specific Minimum Inhibitory Concentration (MIC) values for this compound against any strain of M. tuberculosis have not been reported in the available literature.

Molecular Docking against Mycobacterial Protein Targets (e.g., DprE1, InhA)

No molecular docking studies investigating the binding affinity or interaction of this compound with key mycobacterial protein targets such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) or enoyl-acyl carrier protein reductase (InhA) have been documented. Computational studies on other chemical scaffolds targeting these enzymes exist, but data, including docking scores or binding energy values for this compound, is absent.

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (e.g., α-Glucosidase, Butyryl Cholinesterase)

Information regarding the inhibitory effects of this compound on α-glucosidase or butyrylcholinesterase is not available. Although various compounds are routinely screened for their potential to inhibit these enzymes in the context of diabetes and neurodegenerative diseases, the specific compound has not been evaluated in such assays according to the reviewed literature.

Inhibition of Other Biologically Relevant Enzymes (e.g., Mcl-1)

There are no reports on the activity of this compound as an inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The discovery and development of Mcl-1 inhibitors are areas of active cancer research, but these efforts have focused on different classes of chemical compounds.

Elucidation of Structure-Activity Relationships (SAR) for Biological Effects

The structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding how chemical modifications influence their biological activities. While specific comprehensive SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles can be inferred from research on broader classes of N-cyclohexyl and N-arylalkyl thiourea derivatives. These studies indicate that the biological effects, particularly cytotoxic and antimicrobial activities, are sensitive to substitutions on the cyclohexyl, phenylethyl, and thiourea moieties.

Influence of the Cyclohexyl Moiety

For instance, in the context of antimicrobial activity, some studies suggest that thiourea derivatives containing a cyclohexyl group may exhibit lower efficacy compared to those with a benzyl group. This difference is attributed to the lower lipophilicity of the cyclohexyl moiety, which may hinder penetration into microbial cells nih.gov. However, the specific biological context is critical, as the optimal lipophilicity varies depending on the target organism or cell.

| Modification on Cycloalkyl Ring | Observed Effect on Biological Activity | Reference Compound Class |

| Cyclohexyl vs. Benzyl | Lower antimicrobial activity | N-Cyclohexyl vs. N-Benzyl thioureas |

| Increased steric bulk (e.g., adamantyl) | Varied effects depending on the target | General N-alkyl thioureas |

Influence of the 1-Phenylethyl Moiety

Modifications to the 1-phenylethyl portion of the molecule, particularly substitutions on the phenyl ring, have been shown to significantly impact biological activity. The electronic properties and position of substituents on the aromatic ring are key determinants of cytotoxic and antimicrobial effects.

Research on related 1,3-disubstituted thiourea derivatives has demonstrated that the introduction of electron-withdrawing groups on the phenyl ring generally enhances cytotoxic activity against various cancer cell lines. For example, derivatives bearing halogen substituents (e.g., chloro, fluoro) or trifluoromethyl groups often exhibit potent anticancer properties nih.gov. The position of these substituents is also important, with di- and tri-substituted phenyl rings sometimes showing greater activity.

Conversely, a 2-phenylethylthiourea derivative was reported to be the only inefficient compound in a series of cytotoxic thioureas, suggesting that the specific arrangement and nature of the arylalkyl group are critical for activity nih.gov.

| Substitution on Phenyl Ring | Biological Activity | Example Compound Class | IC50 (µM) Range |

| 3,4-dichloro | High Cytotoxicity | 3-(Trifluoromethyl)phenylthiourea analogs | 1.5 - 8.9 nih.gov |

| 4-CF3 | High Cytotoxicity | 3-(Trifluoromethyl)phenylthiourea analogs | 1.5 - 8.9 nih.gov |

| 3-chloro-4-fluoro | High Cytotoxicity | 3-(Trifluoromethyl)phenylthiourea analogs | ~9.4 nih.gov |

| Unsubstituted phenylethyl | Inefficient | 2-Phenylethylthiourea derivative | 23.8 - 38.2 nih.gov |

Influence of the Thiourea Moiety

The thiourea core (-(NH)-(C=S)-(NH)-) is a critical pharmacophore. Its ability to form hydrogen bonds and coordinate with metal ions is thought to be central to the biological activity of these compounds. Modifications to this group, such as replacing the sulfur with an oxygen to form a urea (B33335), or N-acylation, can drastically alter the biological profile.

Studies on N-benzoyl-N'-phenylthiourea derivatives have shown that the thiourea group is an essential determinant for cytotoxic activity against cancer cells like MCF-7. The addition of chloro groups to the benzoyl moiety was found to increase cytotoxic activity, highlighting the interplay between the thiourea core and its substituents ubaya.ac.id.

| Modification | Compound Class |

| This compound | Base Compound |

| 1-Cyclohexyl-3-(1-phenylethyl)urea | Oxygen analog |

| N-Acyl-1-cyclohexyl-3-(1-phenylethyl)thiourea | N-acylated derivative |

Advanced Reaction Chemistry and Catalytic Applications

Chiral Resolution and Enantioselective Processes

The chirality of 1-cyclohexyl-3-(1-phenylethyl)thiourea originates from the stereogenic center in the 1-phenylethyl substituent. The synthesis of enantiomerically pure forms of this thiourea (B124793) is typically achieved by employing an enantiomerically resolved 1-phenylethylamine (B125046) as a starting material. The reaction of a specific enantiomer of 1-phenylethylamine with cyclohexyl isothiocyanate directly yields the corresponding enantiomer of the thiourea. This method is a common strategy for preparing a wide range of chiral thioureas. mdpi.com

While the primary route to obtaining enantiopure this compound is through the use of chiral building blocks, the broader class of chiral thioureas is instrumental in enantioselective processes. They are frequently used as organocatalysts to induce chirality in a variety of chemical transformations. For instance, structurally related chiral thioureas have been successfully utilized in the dynamic kinetic resolution of azlactones, affording chiral α-amino acids with high enantioselectivity. mdpi.com The effectiveness of these thioureas in controlling stereochemistry underscores their importance in asymmetric synthesis.

The synthesis of chiral thioureas can be accomplished through various methods, with the reaction between an isothiocyanate and a chiral amine being the most direct. mdpi.com For example, the synthesis of the two enantiomers of the related 1,3-bis(1-phenylethyl)thiourea has been reported with high yields (97%) via an ultrasound-assisted method, highlighting the efficiency of this synthetic approach. mdpi.com

Organocatalysis in Asymmetric Synthesis

This compound belongs to the class of bifunctional organocatalysts, which have emerged as powerful tools in asymmetric synthesis. rsc.orgmdpi.com These catalysts operate through a mechanism of dual activation, a concept inspired by enzymatic catalysis. The thiourea moiety, with its two N-H protons, acts as a hydrogen-bond donor, activating an electrophilic substrate. Simultaneously, a basic functional group elsewhere in the catalyst, often an amine, activates a nucleophilic substrate. mdpi.comlibretexts.org This cooperative activation within a chiral environment allows for high levels of stereocontrol in the formation of new chemical bonds. mdpi.com

The catalytic utility of chiral thioureas extends to a wide array of asymmetric transformations, including Michael additions, Mannich reactions, Strecker syntheses, and aldol (B89426) reactions. libretexts.orgsioc-journal.cn In a typical Michael addition, for example, the thiourea catalyst activates an α,β-unsaturated compound (the electrophile) via hydrogen bonding to its carbonyl or nitro group, while the basic part of the catalyst deprotonates a pronucleophile to generate the active nucleophile. libretexts.org This dual activation brings the reactants into close proximity in a specific orientation, leading to a highly enantioselective reaction.

The performance of thiourea-based organocatalysts, including those with structures analogous to this compound, has been extensively documented. The following table presents representative data on the application of such catalysts in asymmetric Michael additions, showcasing their ability to afford products with high yields and enantioselectivities.

| Catalyst Structure | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R,R)-DPEN-derived thiourea | Michael Addition | trans-β-nitrostyrene and 2-carboxyethylcyclopentanone | Up to 95 | Up to 92 | rsc.org |

| (R,R)-DPEN-derived thiourea with pentafluorophenyl substituent | Michael Addition | Various nitroalkenes and β-keto esters | Good to excellent | High | rsc.org |

| Thiourea with 3,5-bis(trifluoromethyl)benzene and dimethylamino groups | Michael Addition | 1,3-dicarbonyl compounds and nitroolefins | Not specified | 94 | libretexts.org |

| (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea | Michael Addition | Cyclohexanone and nitrostyrene | High | High | mdpi.com |

Mechanistic Understanding of Catalytic Cycles

The catalytic cycle of bifunctional thiourea organocatalysts like this compound is a well-studied process, with a consensus on the general mechanistic pathway. mdpi.com The cycle is initiated by the formation of a complex between the catalyst and the two substrates. The thiourea group's N-H protons form hydrogen bonds with an electron-withdrawing group on the electrophile (e.g., the oxygen atoms of a nitro group or a carbonyl group), increasing its electrophilicity. libretexts.orgnih.gov Concurrently, a basic site on the catalyst, such as an amine, deprotonates the nucleophile, enhancing its reactivity. nih.gov

This ternary complex then proceeds to the transition state for the bond-forming step. The chiral scaffold of the catalyst orients the activated substrates in a specific three-dimensional arrangement, which dictates the stereochemical outcome of the reaction. nih.gov Following the formation of the new carbon-carbon bond, the product is released from the catalyst, which is then regenerated to participate in a new catalytic cycle.

Mechanistic investigations often employ a combination of experimental techniques and computational studies. NMR spectroscopy is a powerful tool for probing the non-covalent interactions between the catalyst and the substrates. rsc.orgunipi.it For instance, changes in the chemical shifts of the thiourea N-H protons upon addition of a substrate can provide direct evidence of hydrogen bonding. rsc.org Kinetic studies can help to identify the rate-determining step of the catalytic cycle. nih.gov

Density Functional Theory (DFT) calculations have also been instrumental in elucidating the intricate details of the catalytic cycle. nih.govacs.org These computational studies can model the structures of the transition states and intermediates, providing insights into the origin of enantioselectivity. acs.org For the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea, it has been shown that the carbon-carbon bond formation is the rate-determining step. nih.govrsc.org

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Determines precise molecular geometry, including bond angles (e.g., C=S bond length ~1.68 Å) and hydrogen-bonding networks critical for stability .

- FTIR and Raman Spectroscopy : Identify characteristic thiourea vibrations (e.g., ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~1250 cm⁻¹) .

- NMR : Distinguishes between rotational isomers via splitting patterns in and spectra (e.g., cyclohexyl group axial/equatorial conformers) .

What experimental and computational approaches validate the biological activity of this compound?

Q. Advanced Research Focus

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values) using Ellman’s method .

- Molecular Docking : Simulate interactions with target proteins (e.g., quinoline-binding enzymes) using software like AutoDock Vina to predict binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends .

How do structural modifications (e.g., substituent position) alter the physicochemical properties of this thiourea derivative?

Q. Advanced Research Focus

- LogP Analysis : Cyclohexyl groups increase hydrophobicity (LogP ~3.5), enhancing membrane permeability compared to aliphatic analogs .

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (>200°C) indicate thermal stability, critical for drug formulation .

- Substituent Effects : Electron-donating groups on the phenyl ring (e.g., –OCH₃) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .

How can researchers address contradictory data in bioactivity studies of thiourea derivatives?

Q. Methodological Guidance

- Dose-Response Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

- Control Experiments : Use known inhibitors (e.g., donepezil for acetylcholinesterase) as benchmarks to calibrate assay conditions .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-benzyl-3-phenethylthiourea) to identify trends masked by experimental noise .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Industrial-Academic Interface

- Byproduct Management : Optimize reaction time and temperature to minimize thiocyanate byproducts, which complicate purification .

- Solvent Recovery : Implement green chemistry principles (e.g., ethanol recycling) to reduce costs and environmental impact .

- Stability Testing : Monitor degradation under accelerated storage conditions (40°C/75% RH) to establish shelf-life .

How can researchers leverage thiourea’s metal-chelating properties for catalytic or material science applications?

Q. Interdisciplinary Focus

- Coordination Chemistry : Study complexation with transition metals (e.g., Cu²⁺, Zn²⁺) using UV-Vis titration to determine stability constants (logβ ~4–6) .

- Catalytic Applications : Test thiourea-metal complexes in asymmetric synthesis (e.g., Henry reaction) to assess enantioselectivity .

- Material Science : Investigate self-assembly into supramolecular structures via hydrogen bonding and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products